molecular formula C6H4ClN3 B3024776 7-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-43-6

7-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3024776
CAS No.: 94220-43-6
M. Wt: 153.57 g/mol
InChI Key: CDQRFKKCBULBSD-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRFKKCBULBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548299
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
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Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-43-6
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2H-pyrazolo[4,3-b]pyridine
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Significance of the Pyrazolo 4,3 B Pyridine Heterocyclic Scaffold in Drug Discovery

The pyrazolo[4,3-b]pyridine core is a prominent "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in molecules that exhibit a range of biological activities, making it a valuable starting point for drug discovery programs. The fusion of a pyrazole (B372694) and a pyridine (B92270) ring creates a bioisostere of purine (B94841), a fundamental component of nucleic acids and a key player in numerous cellular processes. This structural mimicry allows pyrazolo[4,3-b]pyridine derivatives to interact with a variety of biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways.

The versatility of the pyrazolo[4,3-b]pyridine scaffold is further enhanced by the multiple sites available for chemical modification. This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. For instance, various derivatives of the related 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of a range of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov

Historical Context and Evolution of Research on Pyrazolo 4,3 B Pyridine Systems

Research into pyrazolopyridine systems dates back to the early 20th century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. mdpi.com Just a few years later, in 1911, further derivatives were synthesized, laying the groundwork for future exploration. mdpi.com The initial interest in these compounds was largely driven by their structural similarity to purine (B94841) bases like adenine (B156593) and guanine. mdpi.com

Over the decades, the focus of research has evolved significantly. Early work centered on the fundamental synthesis and characterization of these heterocyclic systems. As the understanding of molecular biology and the role of specific enzymes in disease progression grew, so did the interest in pyrazolopyridines as potential therapeutic agents. The development of new synthetic methodologies, such as the Gould-Jacobs reaction, provided more efficient routes to these scaffolds, facilitating the creation of diverse chemical libraries for biological screening. mdpi.com This has led to the discovery of pyrazolopyridine derivatives with a wide spectrum of biological activities, including roles as kinase inhibitors for cancer therapy, anti-inflammatory agents, and even as probes for neurodegenerative diseases. nih.govmdpi.commedchemexpress.com

Overview of Research Trajectories for 7 Chloro 1h Pyrazolo 4,3 B Pyridine

Strategies for Constructing the Pyrazolo[4,3-b]pyridine Core

The assembly of the fused pyrazolo[4,3-b]pyridine ring system is a central challenge in the synthesis of this class of compounds. Chemists have developed two primary retrosynthetic disconnections: annulation of a pyrazole (B372694) ring onto a pyridine (B92270) core and the converse, annulation of a pyridine ring onto a pyrazole core. nih.gov

Pyrazole Ring Annulation onto a Preexisting Pyridine Moiety

The more prevalent strategy for synthesizing the pyrazolo[4,3-b]pyridine skeleton involves the formation of the five-membered pyrazole ring onto a pre-functionalized six-membered pyridine ring. This approach leverages the well-established chemistry of substituted pyridines.

A robust method for forming the pyrazole ring involves the reaction of a hydrazine (B178648) derivative with a suitably substituted pyridine. The pyridine precursor must contain two reactive centers at positions 2 and 3 that can undergo cyclization. Typically, this involves a nucleophilic attack by hydrazine on an electrophilic center at C-2, followed by an intramolecular condensation to form the pyrazole ring.

One sophisticated example begins with 2-chloro-3-nitropyridines. nih.gov These compounds undergo a sequence of reactions, including a modified Japp–Klingemann reaction, where an intermediate hydrazone is formed and subsequently cyclizes. This process can be performed in a one-pot manner, combining azo-coupling, deacylation, and the final pyrazole ring annulation. nih.gov The reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate (B1235776) followed by treatment with an aryldiazonium tosylate and subsequent cyclization induced by a base like pyrrolidine (B122466) yields a range of substituted pyrazolo[4,3-b]pyridines. nih.gov

Another approach involves the cyclization of an N-acylated aminopyridine. For instance, N-(4-bromo-2-methylpyridin-3-yl)acetamide can be treated with isopentyl nitrite (B80452) in the presence of potassium acetate (B1210297) and acetic anhydride. chemicalbook.com This sequence generates a reactive intermediate that cyclizes to form the 7-bromo-1H-pyrazolo[4,3-b]pyridine. chemicalbook.com

Table 1: Examples of Pyrazolo[4,3-b]pyridine Synthesis via Pyrazole Annulation

Starting Material Reagents Product Yield (%) Reference

The reaction of a 2-chloropyridine (B119429) bearing a carbonyl group, such as an aldehyde, at the C-3 position with a dinucleophile like hydrazine is a well-documented method for forming the pyrazole ring. The process begins with the formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the C-2 chloro group to close the five-membered ring.

While the outline specifies hydroxylamine (B1172632) hydrochloride, literature review indicates that this reaction is characteristically performed with hydrazine hydrate (B1144303) or substituted hydrazines to yield the pyrazolo[4,3-b]pyridine core. The use of hydroxylamine hydrochloride would be expected to form an isoxazolo[4,3-b]pyridine (B63319) ring system, not a pyrazole. No literature sources were found supporting the use of hydroxylamine hydrochloride for the synthesis of the target pyrazolo[4,3-b]pyridine ring. Therefore, the established reaction with hydrazine is described. The reaction of 2-chloro-3-pyridinecarboxaldehyde with hydrazine hydrate proceeds by heating in a suitable solvent, such as ethanol, to afford 1H-pyrazolo[4,3-b]pyridine.

Pyridine Ring Formation onto an Existing Pyrazole Moiety

Although less common for the [4,3-b] isomer, the construction of the pyridine ring onto a pre-formed pyrazole is a viable synthetic strategy. nih.gov This approach typically involves the cyclocondensation of a 4-aminopyrazole derivative, which acts as the nitrogen-containing component of the new pyridine ring, with a three-carbon electrophilic partner.

Key precursors for this strategy are 4-aminopyrazole-5-carbaldehydes, often used in their N-protected forms due to their instability. nih.gov These compounds can react with molecules containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or ketones) in a condensation reaction, such as the Friedländer annulation, to build the pyridine ring. The amino group of the pyrazole and the adjacent formyl group provide the necessary functionality to annulate the six-membered ring. For example, the reaction of a 4-aminopyrazole-5-carbaldehyde with a ketone under basic or acidic conditions leads to the formation of the pyrazolo[4,3-b]pyridine scaffold.

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like pyrazolo[4,3-b]pyridines by combining several reaction steps into a single synthetic operation without isolating intermediates.

Targeted Introduction of the Chloro Substituent at Position 7

The introduction of the chlorine atom at the C-7 position is a key step in the synthesis of the title compound. This is most commonly achieved by the chemical modification of a precursor molecule that already contains the complete pyrazolo[4,3-b]pyridine core. The standard method involves the conversion of a 7-hydroxy-1H-pyrazolo[4,3-b]pyridine or its tautomer, 1H-pyrazolo[4,3-b]pyridin-7(4H)-one.

This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. The reaction involves heating the 7-oxo-pyrazolo[4,3-b]pyridine precursor in neat phosphorus oxychloride or with a solvent. prepchem.com The hydroxyl group of the pyridinone tautomer is converted into a better leaving group, which is then displaced by a chloride ion to yield the this compound.

Table 2: Chlorination of a Pyrazolo[4,3-b]pyridin-7-one Precursor

Starting Material Reagent Conditions Product Reference
4,7-dihydro-7-oxo-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine Phosphoryl chloride (POCl₃) Reflux, 20 min 7-Chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine prepchem.com

Direct Chlorination Methods

Direct chlorination is a fundamental strategy for introducing a chlorine atom onto the pyrazolopyridine skeleton. A prevalent method involves the chlorination of the corresponding 7-hydroxypyrazolopyridine or its tautomeric form, 1H-pyrazolo[4,3-b]pyridin-7(4H)-one. This transformation is typically achieved using standard chlorinating agents. For instance, treating the 7-oxo precursor with a reagent like phosphoryl chloride (POCl₃) effectively replaces the hydroxyl or oxo group with a chlorine atom. This reaction is a common and efficient way to produce 7-chloro-substituted pyrazolopyridines. prepchem.com The Gould-Jacobs reaction, a classical method for synthesizing quinoline (B57606) systems, can be adapted to produce 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines by using 3-aminopyrazole (B16455) derivatives and subsequently treating the intermediate cyclized product with phosphoryl chloride. nih.govmdpi.com

Functional Group Transformations to Install Chlorine

The installation of the chlorine atom at the 7-position is often accomplished by the chemical transformation of a pre-existing functional group. The most significant of these is the conversion of a 7-oxo or 7-hydroxy group to the 7-chloro functionality.

A well-documented example is the synthesis of 7-Chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine. prepchem.com In this procedure, the precursor, 4,7-dihydro-7-oxo-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine, is heated under reflux in phosphoryl chloride (POCl₃) to yield the desired 7-chloro derivative. prepchem.com This method highlights a robust and widely applicable functional group interconversion for accessing 7-chloropyrazolopyridines.

Advanced Synthetic Protocols and Catalysis

Modern synthetic organic chemistry has introduced advanced protocols, including microwave-assisted techniques and palladium-catalyzed cross-coupling reactions, to enhance the efficiency and scope of this compound synthesis and its subsequent derivatization.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions. nih.gov This technology significantly reduces reaction times, often from hours to minutes, and can improve reaction yields and purity. nih.govcrescentchemical.com In the context of pyrazolopyridine synthesis, microwave irradiation has been successfully employed to drive reactions such as tandem C-H borylation and Suzuki-Miyaura cross-couplings on related pyrazolopyridine systems. rsc.org The use of microwave heating can facilitate the rapid construction of diverse compound libraries by enabling faster reaction rates for key bond-forming steps. rsc.orgnih.gov

SNAr and Modified Japp–Klingemann Reactions from 2-Chloro-3-nitropyridines

An efficient and straightforward one-pot protocol for the synthesis of the pyrazolo[4,3-b]pyridine core has been developed utilizing readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This method proceeds through a sequence involving a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. nih.govresearchgate.net

The general strategy is as follows:

A 2-chloro-3-nitropyridine (B167233) undergoes an SNAr reaction with an active methylene compound like a β-ketoester.

The resulting adduct is then treated with an arenediazonium salt, initiating the Japp–Klingemann reaction.

The final cyclization to form the pyrazole ring, involving intramolecular SNAr of the nitro group, is promoted by a base such as pyrrolidine, often in a one-pot manner. nih.govresearchgate.net

This approach offers several advantages, including operational simplicity and the use of stable arenediazonium tosylates. nih.govresearchgate.net

Table 1: Examples of Pyrazolo[4,3-b]pyridines Synthesized via the Japp-Klingemann/SNAr Protocol

Starting Material (β-ketoester adduct) Product Yield Melting Point (°C) Reference
Ethyl 2-(6-chloro-5-nitropyridin-2-yl)-3-oxobutanoate Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 85% 222-224 researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

The chlorine atom at the C7 position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for synthesizing a wide array of structural analogues.

Suzuki-Miyaura Coupling: This reaction couples the this compound (an aryl halide) with a boronic acid or boronate ester. It is a powerful method for forming new carbon-carbon bonds. This strategy has been applied to related halogenated pyrazolopyridine cores to introduce various aryl and heteroaryl substituents. rsc.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the this compound and an amine. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing 7-amino-substituted pyrazolopyridines. The reaction has been demonstrated on various halo-pyrazoles and related azaheterocycles, showcasing its broad applicability for creating derivatives that are important for biological screening. rsc.orgrsc.orgnih.gov

These cross-coupling strategies are essential for elaborating the core structure, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Synthesis of Specific Derivatives of this compound

Specific synthetic routes have been reported for various derivatives of the parent compound, highlighting the scaffold's versatility.

This compound-5-carboxylic acid allyl amide: This derivative was synthesized from ethyl this compound-5-carboxylate. The starting ester was heated under reflux with allylamine (B125299), leading to amidation. The crude product was further heated in a mixture of allylamine and water to yield the final product with a melting point of 194-197 °C. prepchem.com

7-Chloro-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine: As previously mentioned, this compound is prepared by heating 4,7-dihydro-7-oxo-5-methyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-b]pyridine with phosphoryl chloride. prepchem.com

7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine: The synthesis of this methylated derivative represents another modification of the core structure, demonstrating that substitutions can be introduced on the pyrazole ring of the bicyclic system. uni.lu

Preparation of this compound-5-carboxylic Acid Allyl Amide

A specific derivative, this compound-5-carboxylic acid allyl amide, can be synthesized from its corresponding ethyl ester precursor. The process involves the direct amidation of ethyl this compound-5-carboxylate with allylamine.

The synthesis proceeds in two main stages. Initially, a solution of the ethyl ester in an excess of allylamine is heated under reflux for an extended period of three days. prepchem.com After this, the solvent is removed under vacuum, and the residue is treated with warm ether to yield the crude allyl amide as a pale yellow solid. prepchem.com For further purification and to drive the reaction to completion, this intermediate is redissolved in a mixture of allylamine and water and subjected to another reflux period of six days. prepchem.com The final product is isolated by removing the excess allylamine, collecting the precipitated solid, and washing it with water, resulting in a 55% yield of the desired amide. prepchem.com Recrystallization from ethyl acetate can be performed for further purification. prepchem.com

Reaction Details for the Synthesis of this compound-5-carboxylic Acid Allyl Amide

Step Reactants Solvent(s) Conditions Outcome
1 Ethyl this compound-5-carboxylate, Allylamine Allylamine Reflux, 3 days Crude intermediate

Synthesis of 7-Chloro-3-(difluoromethyl)-5-(2-ethoxypyridin-3-yl)-1-isopropyl-1H-pyrazolo[4,3-b]pyridine Analogues

The synthesis of complex analogues such as 7-chloro-3-(difluoromethyl)-5-(2-ethoxypyridin-3-yl)-1-isopropyl-1H-pyrazolo[4,3-b]pyridine is not explicitly detailed in a single procedure but can be understood by examining the synthesis of its constituent fragments and related structures. The construction of such a molecule requires the regioselective assembly of a pyrazole ring bearing both a difluoromethyl group at C3 and an isopropyl group at N1, fused to a pyridine ring which is substituted at C5 and C7.

The introduction of a difluoromethyl group at the C3 position of a pyrazole ring is a known synthetic transformation. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride has been used as a precursor in the synthesis of various pyrazole derivatives. researchgate.net This indicates that pyrazole scaffolds with C3-difluoromethyl substitution are accessible starting materials.

The core pyrazolo[4,3-b]pyridine ring system can be efficiently constructed via a one-pot procedure involving a modified Japp-Klingemann reaction. This method starts from readily available 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) followed by cyclization to form the fused ring system with specific substituents at the N1 position. mdpi.comnih.gov This strategy allows for the introduction of aryl or alkyl groups, such as the required isopropyl group, at the N1 position of the pyrazole ring.

The final piece, the 5-(2-ethoxypyridin-3-yl) substituent, would typically be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, on a suitably functionalized pyrazolo[4,3-b]pyridine core (e.g., a 5-bromo or 5-boronic ester derivative).

Synthetic Routes to N-Alkylated Derivatives of this compound

The N-alkylation of this compound presents a challenge of regioselectivity, as the pyrazole ring has two available nitrogen atoms (N1 and N2) for substitution. The outcome of the alkylation is influenced by the reaction conditions, the nature of the alkylating agent, and the steric and electronic properties of substituents on the ring system. beilstein-journals.org

The pyrazolo[4,3-b]pyridine system is an aza-analogue of indazole, and therefore, synthetic strategies for indazole N-alkylation are highly relevant. For indazoles, direct alkylation often yields a mixture of N1 and N2 isomers. beilstein-journals.org The regioselectivity can be controlled by several factors:

Steric Hindrance: Bulky substituents at the C7 position, adjacent to the N1 nitrogen, can sterically hinder the approach of the alkylating agent, favoring substitution at the N2 position. beilstein-journals.org

Reaction Conditions: The choice of base and solvent is critical. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the thermodynamically more stable N1-alkylated indazole isomer. beilstein-journals.org

Protecting Groups: A reliable method to achieve selective alkylation involves the use of a protecting group. For example, a 2-tetrahydropyranyl (THP) group can be used to protect one nitrogen, allowing for the selective alkylation of the other, followed by deprotection to yield the desired N-substituted product. This strategy has been applied to the synthesis of specific N1- or N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives. umn.edu

General Conditions for Regioselective N-Alkylation

Target Isomer General Strategy Key Factors
N1-Alkylated Direct alkylation under thermodynamic control Use of NaH/THF; absence of bulky C7-substituents. beilstein-journals.org
N2-Alkylated Direct alkylation under steric control Presence of bulky C7-substituents. beilstein-journals.org

Yield Optimization and Regioselectivity in Synthesis

Optimizing the yield and controlling the regioselectivity are paramount in the synthesis of substituted pyrazolo[4,3-b]pyridines. A highly efficient and regioselective one-pot method has been developed based on a modified Japp-Klingemann reaction. mdpi.comnih.gov This protocol offers significant advantages in terms of operational simplicity and yield over classical multi-step approaches.

The synthesis begins with a 2-chloro-3-nitropyridine derivative, which undergoes a nucleophilic aromatic substitution (SNAr) with a β-ketoester. The resulting intermediate is then treated with an arenediazonium tosylate in the presence of a base like pyridine. nih.gov This initiates the Japp-Klingemann reaction. The subsequent addition of a secondary amine, such as pyrrolidine, promotes a one-pot deacylation and cyclization via intramolecular SNAr of the nitro group, leading to the formation of the 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylate scaffold. mdpi.comnih.gov This one-pot procedure streamlines the process, avoiding the isolation of intermediates and generally providing good to excellent yields (with reported yields often exceeding 55%). nih.govbenchchem.com

Regioselectivity during the formation of the pyrazole ring is a critical consideration when using unsymmetrical precursors. In the Japp-Klingemann reaction, the regiochemical outcome is determined by the site of the initial azo-coupling and the subsequent cyclization. The developed one-pot protocol starting from 2-chloro-3-nitropyridines provides a high degree of regiocontrol, consistently yielding the 1H-pyrazolo[4,3-b]pyridine isomer. nih.gov In more general pyrazole syntheses, such as the condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound, regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in such condensations. organic-chemistry.org

Nucleophilic Substitution Reactions at the C-7 Chloro Position

The chlorine atom at the C-7 position of the pyrazolo[4,3-b]pyridine core is the most prominent functional handle for introducing molecular diversity. Its electron-deficient nature, enhanced by the adjacent pyridine nitrogen, makes it a prime site for nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions.

Substitution with Amines

The displacement of the C-7 chloro group by nitrogen nucleophiles is a cornerstone transformation for this scaffold, enabling the synthesis of various amino-substituted derivatives. While direct examples on this compound are not extensively documented in readily available literature, the transformation is highly feasible and widely practiced on analogous heterocyclic systems. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice for this purpose. rsc.orgnih.gov These reactions offer a broad scope, allowing for the coupling of aryl and alkyl amines under relatively mild conditions. rsc.org

The general approach involves reacting the chloro-substituted heterocycle with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. mdpi.com This methodology has been successfully applied to the amination of other chloro-pyridines and halo-pyrazoles, suggesting its direct applicability to the target compound. mdpi.comnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Analogous Heterocycles

Amine NucleophileCatalyst/LigandBaseSolventTypical ConditionsReference
Aryl AminesPd(dba)₂ / tBuDavePhosNaOtBuToluene80-110 °C mdpi.com
Alkyl AminesPd(OAc)₂ / X-PhosCs₂CO₃1,4-Dioxane100 °C, MW youtube.com
Ammonia (B1221849) EquivalentsPd₂(dba)₃ / RuPhosK₃PO₄t-BuOH100 °C nih.gov

Substitution with Thiols

The introduction of sulfur-based functionalities can be achieved through the reaction of this compound with thiol nucleophiles. This reaction typically proceeds via an SNAr mechanism, where a thiolate anion displaces the chloride. The reaction is generally carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydride, which deprotonates the thiol to form the more potent thiolate nucleophile. This approach has been demonstrated in the S-alkylation of related pyrazole systems. rsc.org

Table 2: General Conditions for Nucleophilic Substitution with Thiols

Thiol ReagentBaseSolventTypical ConditionsProduct TypeReference
Alkyl or Aryl ThiolKOH or NaHDMF or EtOHrt to 60 °C7-Thioether-1H-pyrazolo[4,3-b]pyridine rsc.org

Reactions with Other Nucleophiles

Beyond nitrogen and sulfur nucleophiles, the C-7 chloro position is a versatile anchor for forming carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These transformations are critical for elaborating the core scaffold with alkyl, alkenyl, and alkynyl groups.

Suzuki Coupling: The reaction with boronic acids or esters (Suzuki-Miyaura coupling) introduces aryl or vinyl substituents. This reaction is highly reliable and tolerates a wide range of functional groups. Its successful application on the closely related 7-chloro- Current time information in Bangalore, IN.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold provides a strong precedent for its use with this compound. mdpi.com

Sonogashira Coupling: To install alkynyl moieties, the Sonogashira coupling with terminal alkynes is employed. nih.govcphi-online.com This reaction, co-catalyzed by palladium and copper(I), is also effective on similar chloro-azaheterocycles and proceeds under mild conditions. mdpi.comcphi-online.com

Table 3: C-C Coupling Reactions at the C-7 Position (by Analogy)

Reaction NameCoupling PartnerCatalyst SystemProductReference
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃7-Aryl/Vinyl-1H-pyrazolo[4,3-b]pyridine mdpi.com
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ / CuI / Et₃N7-Alkynyl-1H-pyrazolo[4,3-b]pyridine mdpi.comnih.gov

Oxidation and Reduction Pathways of the Pyrazolo[4,3-b]pyridine Core

The fused pyrazolopyridine ring system can undergo both oxidation and reduction, offering pathways to modify the electronic properties and saturation level of the core.

Oxidation: The pyrazolo[4,3-b]pyridine core possesses two nitrogen atoms in the pyridine ring and two in the pyrazole ring, each representing a potential site for oxidation.

N-Oxidation: The pyridine nitrogen is generally more susceptible to oxidation than the pyrazole nitrogens. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. The formation of N-oxides on the related azaindole scaffold is a known strategy to activate the pyridine ring for further functionalization. nih.govnih.gov

Ring/Side-Chain Oxidation: Under stronger oxidative conditions, such as with potassium permanganate (B83412) (KMnO₄), alkyl substituents on the pyrazole ring can be oxidized to carboxylic acids. youtube.com Furthermore, during some synthetic routes to pyrazolopyridines, spontaneous aromatization of a dihydrogenated intermediate occurs, which is an oxidative process likely mediated by atmospheric oxygen. nih.gov

Reduction: The pyridine portion of the scaffold is more readily reduced than the pyrazole ring.

Catalytic Hydrogenation: Standard catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can reduce the pyridine ring, leading to a tetrahydropyrazolopyridine derivative.

Hydride Reduction: The use of complex metal hydrides has been shown to preferentially reduce the pyrimidine (B1678525) ring in the isomeric pyrazolo[1,5-a]pyrimidines, suggesting that reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could selectively reduce the pyridine part of the this compound core. rsc.org

Cyclization Reactions Towards More Complex Heterocyclic Systems

This compound is an excellent precursor for constructing more complex, fused polycyclic systems. A common and powerful strategy involves a two-step sequence: first, conversion of the C-7 chloro group to a more reactive handle, typically an amino group, followed by a cyclocondensation reaction.

By substituting the C-7 chlorine with ammonia or an amine (as described in section 3.1.1), a 7-amino-1H-pyrazolo[4,3-b]pyridine intermediate is formed. This derivative contains a reactive 1,2-amino-azole moiety, which is primed for annulation reactions. This intermediate can undergo cyclocondensation with various 1,3-dielectrophiles, such as β-dicarbonyl compounds, to build an additional six-membered ring, leading to tricyclic structures like pyrazolo[4,3-b]naphthyridines. mdpi.commdpi.comaliyuncs.com This is analogous to the well-established Friedländer annulation.

Table 4: Representative Cyclocondensation Reactions from a 7-Amino Intermediate

1,3-DielectrophileReaction ConditionsFused Product SystemReference
AcetylacetoneAcOH, refluxDimethyl-pyrazolo[4,3-b][1,X]naphthyridine mdpi.com
Ethyl AcetoacetatePolyphosphoric Acid (PPA), heatMethyl-hydroxo-pyrazolo[4,3-b][1,X]naphthyridine aliyuncs.com
Arylidenepyruvic AcidsEtOH, refluxAryl-carboxy-dihydropyrazolo[4,3-b][1,X]naphthyridine researchgate.net

Vectorial Functionalization Strategies for Scaffold Elaboration

The concept of vectorial functionalization involves the selective and sequential modification of multiple positions on a core scaffold to explore chemical space efficiently. The this compound scaffold is well-suited for such strategies due to its distinct reactive sites. A comprehensive functionalization plan can target the nitrogen atoms and the available carbon positions.

The strategy involves leveraging the orthogonal reactivity of different positions:

C-7 Position: As detailed in section 3.1, this position is the primary vector for introducing diversity via nucleophilic substitution and cross-coupling reactions.

N-1 and N-2 Positions: The pyrazole nitrogens can be selectively alkylated or protected. The choice of reaction conditions (base, solvent, electrophile) can often direct functionalization to either N-1 or N-2, providing another vector for modification.

Other C-H Positions (e.g., C-3, C-5): With the C-7 position functionalized or protected, modern C-H activation or metalation-trapping protocols can be employed to introduce substituents at other carbon atoms on the ring system. For example, directed ortho-metalation or palladium-catalyzed direct arylation could be used to functionalize the C-5 position, guided by a directing group at a nearby position. The use of N-oxides can also activate specific C-H bonds for direct arylation. nih.gov

By combining these selective transformations in a multi-step sequence, chemists can systematically elaborate the this compound core along different vectors, generating a library of complex and diverse molecules from a single, readily accessible starting material. nih.gov

Biological Activities and Pharmacological Relevance of 7 Chloro 1h Pyrazolo 4,3 B Pyridine Derivatives

General Therapeutic Potential and Biomedical Applications

Derivatives of 7-Chloro-1H-pyrazolo[4,3-b]pyridine have demonstrated considerable promise across various therapeutic areas, primarily due to their ability to interact with key biological targets. The pyrazolopyridine scaffold is a recurring motif in numerous compounds with established pharmacological activities, including anticancer and anti-inflammatory effects. nih.gov

Role as a Privileged Scaffold in Medicinal Chemistry

The this compound core is recognized as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The pyrazolopyridine structure can be considered a bioisostere of purine (B94841), allowing it to interact with a wide range of purine-binding proteins, such as kinases. rsc.org This inherent versatility makes it an attractive starting point for the design and development of novel therapeutic agents. The ability to readily introduce various substituents at different positions on the bicyclic ring system allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Building Block for Biologically Active Compounds

The chemical reactivity of the chlorine atom at the 7-position, along with other positions on the pyrazolopyridine ring, makes this compound a valuable intermediate for the synthesis of more complex, biologically active molecules. Researchers have successfully utilized this scaffold to generate extensive libraries of compounds for screening against various diseases. For instance, derivatives of the related pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.gov

Molecular Mechanisms of Action

The pharmacological effects of this compound derivatives are rooted in their ability to interact with specific molecular targets, thereby modulating cellular signaling pathways.

Interaction with Specific Molecular Targets

The primary mechanism of action for many derivatives involves binding to the active site of enzymes, particularly kinases. The pyrazolopyridine core often forms crucial hydrogen bonds with amino acid residues within the ATP-binding pocket of these enzymes, effectively blocking their catalytic activity. nih.gov For example, in the case of CDK2, a derivative of the related 1H-pyrazolo[3,4-b]pyridine was found to form important hydrogen bonds with the backbone of Leu83 in the active site. nih.gov

Enzyme Inhibition Profiles

A significant area of research for this compound derivatives has been their role as enzyme inhibitors. Their ability to mimic the purine structure of ATP makes them particularly effective at targeting ATP-dependent enzymes.

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer. Derivatives of pyrazolopyridines have shown potent inhibitory activity against several types of kinases. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. biorxiv.org Structure-activity relationship studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of potent and selective inhibitors of CDK1 and CDK2. nih.gov For example, the compound BMS-265246, a 1H-pyrazolo[3,4-b]pyridine derivative, exhibited IC50 values of 6 nM and 9 nM against CDK1/cyclin B and CDK2/cyclin E, respectively. nih.gov

Receptor Tyrosine Kinases (RTKs): RTKs are cell surface receptors that are crucial for cellular growth and differentiation. rsc.orgsemanticscholar.org Their abnormal activation is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of Tropomyosin receptor kinases (TRKs), a family of RTKs. rsc.org One such derivative, compound C03, demonstrated an IC50 value of 56 nM against TRKA. rsc.org Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), another family of RTKs implicated in various cancers. nih.gov

Table 1: Kinase Inhibition by Pyrazolopyridine Derivatives

Compound Class Target Kinase Key Findings
1H-Pyrazolo[3,4-b]pyridine derivatives CDK1, CDK2 Potent and selective inhibition, with compounds like BMS-265246 showing nanomolar IC50 values. nih.gov
Pyrazolo[3,4-b]pyridine derivatives TRKA Compound C03 showed an IC50 of 56 nM. rsc.org
1H-Pyrazolo[3,4-b]pyridine derivatives FGFR Identified as potent and selective inhibitors. nih.gov
1H-Pyrazolo[3,4-b]pyridine derivatives ALK (L1196M mutant) A novel derivative, 10g, showed exceptional enzymatic activity with an IC50 of <0.5 nM. nih.gov
Pyrazolo[3,4-b]pyridine scaffold-based derivatives PIM-1 Kinase Identified as potential inhibitors for breast cancer therapy. nih.gov
1H-Pyrazolo[3,4-b]pyridine derivatives RAF Kinase Investigated as inhibitors for the treatment of abnormal cell growth diseases. google.com
Phosphodiesterase 1 (PDE1) Inhibition and Central Nervous System Applications

While specific research on the inhibition of Phosphodiesterase 1 (PDE1) by this compound derivatives is not extensively documented, related pyrazolo[3,4-b]pyridine structures have been identified as potent inhibitors of other phosphodiesterase enzymes, highlighting the potential of this chemical class in modulating pathways relevant to central nervous system (CNS) disorders. A patent discloses pyrazolo[3,4-b]pyridine derivatives as inhibitors of PDE type 4 and PDE type 7, or as dual inhibitors of both. patsnap.com These enzymes are crucial in regulating intracellular signaling pathways. The inhibition of these specific PDEs suggests that such compounds could be beneficial in the treatment, prevention, or suppression of CNS diseases like multiple sclerosis, as well as various inflammatory conditions. patsnap.com

PI(4)K Inhibition

Phosphatidylinositol 4-kinases (PI4Ks) are critical enzymes that generate the lipid signaling molecule phosphatidylinositol 4-phosphate (PI4P), which is involved in numerous cellular functions, including membrane trafficking and signal transduction. nih.gov Inhibiting PI4K can disrupt these processes, making it a therapeutic strategy for diseases like cancer and viral infections. nih.govnih.gov

While direct inhibition of PI4K by this compound derivatives is not detailed in available literature, structurally similar pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their effects on the related PI3Kα enzyme. A series of 2,4-diaminosubstituted pyrrolo[3,2-d]pyrimidines, particularly those with a 7-phenyl substitution, demonstrated interesting cytotoxic activity against several human breast cancer cell lines. nih.gov Notably, derivatives bearing a 2-(4-aminocyclohexylamino) moiety were found to exhibit inhibitory activity against the PI3Kα kinase. nih.gov Molecular modeling suggested that these compounds interact with the DFG motif of the kinase, providing a mechanistic basis for their activity. nih.gov

Acetylcholinesterase Inhibition

The inhibition of cholinesterases, such as acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease by addressing the associated cholinergic deficit. nih.gov Research into related heterocyclic systems has shown promise. A series of pyrido[2,3-b]pyrazine (B189457) derivatives were synthesized and tested for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Within this series, specific compounds demonstrated significant and selective inhibitory activity. The derivative 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine was identified as a selective inhibitor of AChE with a half-maximal inhibitory concentration (IC50) value of 0.899 µM. nih.gov Another compound, 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine, was a selective inhibitor for BChE (IC50 = 0.583 µM), while 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine acted as a potent dual inhibitor of both enzymes (AChE IC50 = 0.466 µM; BChE IC50 = 1.89 µM). nih.gov These findings suggest that the broader class of pyrazole-fused heteroaromatics could serve as a valuable scaffold for developing new cholinesterase inhibitors. nih.gov

Receptor Modulation

Derivatives of pyrazolopyridine have been extensively studied as modulators of protein kinases, which function as critical cell surface and intracellular receptors in signaling pathways.

Specifically, pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of Tropomyosin receptor kinases (TRKs). nih.govnih.gov TRKs are involved in cell proliferation and differentiation, and their overactivation is linked to cancer. nih.govnih.gov In one study, a synthesized pyrazolo[3,4-b]pyridine derivative, compound C03, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. nih.govnih.gov

Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key kinase in innate immunity and oncogenesis. mdpi.com One optimized compound, 15y, demonstrated exceptionally potent inhibition of TBK1 with an IC50 value of 0.2 nM. This compound also showed antiproliferative effects on several cancer cell lines, including A172, U87MG, and A375. mdpi.com

Specific Pharmacological Activities

Anticancer and Antiproliferative Activities

The pyrazolopyridine and pyrazolopyrimidine cores are prominent scaffolds in the design of anticancer agents due to their structural similarity to endogenous purines, allowing them to function as kinase inhibitors. mdpi.comnih.gov Derivatives of pyrazolo[3,4-b]pyridine have been developed as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, which are crucial regulators of the cell cycle. Similarly, pyrazolo[3,4-d]pyrimidine derivatives have shown significant antiproliferative activity by targeting enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are critical for tumor angiogenesis and growth.

Inhibition of Cancer Cell Growth and Proliferation in vitro

The in vitro anticancer activity of pyrazolopyridine and pyrazolopyrimidine derivatives has been demonstrated across a wide range of human cancer cell lines.

One study on 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines found that compound 9a had potent activity against the HeLa cervical cancer cell line with an IC50 of 2.59 µM. Another compound from a related series, 14g , was effective against the MCF7 breast cancer and HCT-116 colon cancer cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.

In the pyrazolo[3,4-d]pyrimidine class, a series of novel derivatives also showed significant growth inhibition. Compound 12b was particularly effective against the MDA-MB-468 and T-47D breast cancer cell lines, with IC50 values of 3.343 µM and 4.792 µM, respectively. Another study identified compound 12b (from a different series) as a highly potent agent against A549 lung cancer and HCT-116 colon cancer cells, with IC50 values of 8.21 µM and 19.56 µM, respectively. The table below summarizes the inhibitory concentrations for selected compounds from these studies.

CompoundScaffoldCancer Cell LineCell Line TypeIC50 (µM)Source
9aPyrazolo[3,4-b]pyridineHeLaCervical Cancer2.59
14gPyrazolo[3,4-b]pyridineMCF7Breast Cancer4.66
14gPyrazolo[3,4-b]pyridineHCT-116Colon Cancer1.98
12bPyrazolo[3,4-d]pyrimidineMDA-MB-468Breast Cancer3.343
12bPyrazolo[3,4-d]pyrimidineT-47DBreast Cancer4.792
12bPyrazolo[3,4-d]pyrimidineA549Lung Cancer8.21
12bPyrazolo[3,4-d]pyrimidineHCT-116Colon Cancer19.56
*Compound from a different series than the first '12b'.
Modulation of Cellular Signaling Pathways in Oncology

Derivatives of the pyrazolopyridine scaffold are prominent in oncology research due to their capacity to function as kinase inhibitors, thereby modulating critical cellular signaling pathways involved in cancer progression. The pyrazole (B372694) portion of the scaffold is particularly effective as a hydrogen bond center, which is a common feature in kinase inhibitors.

Several pyrazolopyridine isomers have been developed as potent inhibitors of various kinases:

Topoisomerase II Inhibition: A series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives demonstrated significant cytotoxic activity against human melanoma (A375) and human erythroleukemia (HEL) cells, with activities comparable to the established anticancer drug etoposide. nih.gov These compounds exert their effect by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair. nih.gov

FLT3 Kinase Inhibition: The 3H-pyrazolo[4,3-f]quinoline moiety, a related scaffold, has been identified as a privileged core for inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). nih.gov Derivatives have shown potent, nanomolar inhibition of FLT3 and its mutant forms, which are oncogenic drivers in acute myeloid leukemia (AML). nih.gov These compounds function as type I inhibitors, interacting with Cys694 in the hinge region of the kinase. nih.gov

TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent inhibitors of TBK1, a kinase involved in innate immunity and oncogenesis. nih.gov One standout compound, 15y, exhibited an exceptionally low IC₅₀ value of 0.2 nM for TBK1 and displayed antiproliferative effects on various cancer cell lines, including melanoma and pancreatic cancer cells. nih.gov

Other Kinase Targets: The broader pyrazolopyridine class has been investigated for activity against numerous other kinases. For instance, 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a known inhibitor of the Kit kinase.

Table 1: Pyrazolopyridine Derivatives as Kinase Inhibitors in Oncology

Derivative Class Target Kinase Associated Disease Reference
1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-ones Topoisomerase II Melanoma, Leukemia nih.gov
3H-pyrazolo[4,3-f]quinolines FLT3 Acute Myeloid Leukemia (AML) nih.gov

Anti-inflammatory Properties

The pyrazolopyridine scaffold is a key component in the development of novel anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory signaling cascades. The 1H-pyrazolo[3,4-b]pyridine system, in particular, has been shown to possess significant anti-inflammatory activity.

Research has highlighted the inhibition of two major targets:

p38α Kinase: This kinase plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). A derivative of 1H-pyrazolo[3,4-b]pyridine was identified as a potent p38α inhibitor, demonstrating excellent in vivo activity in animal models of rheumatoid arthritis.

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for chronic obstructive pulmonary disease (COPD). Optimized 4-anilinopyrazolopyridine derivatives have been developed as potent and selective PDE4 inhibitors with improved bioavailability.

Antiviral Activities and Mechanisms

Certain pyrazolopyridine derivatives have demonstrated promising antiviral properties, particularly against the Herpes Simplex Virus type-1 (HSV-1). A study of 1H-pyrazolo[3,4-b]pyridine derivatives identified several compounds with potent anti-HSV-1 activity, rivaling the efficacy of the standard drug Acyclovir.

The mechanisms of action were found to target different stages of the viral life cycle:

Inhibition of Viral Adsorption: Two compounds, designated ARA-04 and ARA-05, were found to interfere with the initial step of infection by affecting viral adsorption to host cells.

Inhibition of Viral Replication: Another derivative, AM-57, was shown to disrupt the virus's replication process during its α- and γ-phases. It also reduced the levels of the viral protein ICP27, which is crucial for viral gene expression. In silico modeling suggested that AM-57 interacts with the viral transcription factor complex TFIIBc-VP16.

Table 2: Antiviral Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives Against HSV-1

Compound 50% Effective Concentration (EC₅₀) Mechanism of Action Reference
ARA-04 1.00 ± 0.10 µM Affects viral adsorption
ARA-05 1.00 ± 0.05 µM Affects viral adsorption

Neurodegenerative and Psychiatric Disorder Treatments (e.g., Alzheimer's, Parkinson's, ADHD)

Derivatives of the pyrazolopyridine scaffold are being explored for their therapeutic potential in a range of neurological and psychiatric conditions. Their ability to interact with specific central nervous system targets makes them attractive candidates for drug development.

Modulation of Glutamate (B1630785) Receptors: Compounds based on the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu₄). Since mGlu₄ is implicated in the pathophysiology of Parkinson's disease and anxiety disorders, these modulators represent a potential therapeutic avenue.

Targeting β-Amyloid Plaques: In the context of Alzheimer's disease, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized that demonstrate high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's patients. mdpi.com This highlights their potential use as diagnostic probes for imaging amyloid deposits. mdpi.com

Antimicrobial and Antitubercular Potential

The pyrazolopyridine core structure has been recognized for its potential in developing new antimicrobial agents. The broad biological activity of this scaffold extends to antibacterial, antifungal, and antitubercular properties. Specifically, the 1H-pyrazolo[3,4-b]pyridine system has been noted for its antibacterial effects. Further research is ongoing to identify specific derivatives with potent activity against various microbial pathogens, including Mycobacterium tuberculosis.

Anticonvulsant and Psychotropic Effects

The pyrazolopyridine framework has shown promise in the development of treatments for epilepsy. A notable example is Pyrazolo[4,3-c]pyridine-4-one (PP-4-one), which has demonstrated anti-epileptogenic effects in a rat model of post-traumatic epilepsy. The mechanism behind this activity involves the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key pathway in cellular growth and proliferation that is often dysregulated in neurological disorders.

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptors whose continuous activation can drive the growth of various cancers. The pyrazolopyridine scaffold has been successfully utilized to create potent TRK inhibitors.

Through a strategy of scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. rsc.orgresearchgate.net Several compounds showed significant inhibitory activity at nanomolar concentrations. nih.gov Compound C03 was particularly effective, inhibiting TRKA with an IC₅₀ of 56 nM and also suppressing the proliferation of the Km-12 cancer cell line. rsc.orgresearchgate.net These findings establish the pyrazolo[3,4-b]pyridine core as a viable starting point for developing new anticancer agents that target TRK-driven malignancies. rsc.orgnih.gov

Table 3: TRKA Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IC₅₀ (TRKA Kinase) Reference
C03 56 nM rsc.orgnih.gov
C09 57 nM nih.gov
C10 26 nM nih.gov

Effects on de novo Purine and Pyrimidine (B1678525) Nucleotide Biosynthesis

While direct evidence for the effects of this compound on de novo purine and pyrimidine nucleotide biosynthesis is not extensively documented in publicly available literature, the broader class of pyrazolopyridine isomers has been shown to interact with enzymes related to nucleotide metabolism. A notable example involves derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold, which have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov

NAMPT is a crucial enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) biosynthesis. NAD is essential for various cellular processes, including energy metabolism, DNA repair, and signaling. By inhibiting NAMPT, these compounds can deplete cellular NAD levels, leading to antiproliferative effects in cancer cells. This mechanism, while not a direct inhibition of the de novo purine or pyrimidine synthesis pathways, represents a significant interference with nucleotide-related metabolism, highlighting the potential for pyrazolopyridine scaffolds to be developed as anticancer agents targeting cellular metabolic pathways.

In one study, amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid were synthesized and evaluated for their NAMPT inhibitory activity. nih.gov Several of these compounds demonstrated nanomolar potency against the human NAMPT enzyme and exhibited significant antiproliferative activity against human tumor cell lines in vitro. nih.gov A representative compound from this series showed encouraging efficacy in a mouse xenograft tumor model. nih.gov The crystal structure of a lead compound in complex with NAMPT was also determined, providing insight into the molecular basis of its inhibitory activity. nih.gov

Although this research was conducted on the pyrazolo[3,4-b]pyridine isomer, it underscores the potential of the pyrazolopyridine core, including the this compound variant, to be explored for its effects on enzymes involved in nucleotide biosynthesis and related metabolic pathways. The electronic and steric properties of the chlorine atom at the 7-position could influence the binding affinity and selectivity of such derivatives for various enzymatic targets.

Compound ClassTarget EnzymeKey FindingsReference
Amides of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidHuman Nicotinamide Phosphoribosyltransferase (NAMPT)Nanomolar inhibitory potency and in vitro antiproliferative activity against human tumor lines. In vivo efficacy in a mouse xenograft model. nih.gov

Structural Comparison with Purine Bases and Bioisosteric Relationships

The pharmacological interest in pyrazolo[4,3-b]pyridines and their related isomers stems largely from their structural resemblance to endogenous purine bases, such as adenine and guanine. This structural analogy allows them to act as bioisosteres, molecules that possess similar physical and chemical properties and can elicit similar biological responses by interacting with the same receptors or enzymes.

The pyrazolo[4,3-b]pyridine nucleus, like purine, consists of a fused bicyclic system containing nitrogen atoms. The arrangement of hydrogen bond donors and acceptors in the pyrazolopyridine scaffold mimics that of purines, enabling these synthetic compounds to bind to the ATP-binding sites of various kinases or to the binding sites of other purine-recognizing proteins.

For instance, the pyrazolo[4,3-d]pyrimidine scaffold, a close isomer, has been extensively studied as a purine bioisostere in the development of cyclin-dependent kinase (CDK) inhibitors. nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Roscovitine (B1683857), a well-known CDK inhibitor, is a purine derivative. A pyrazolo[4,3-d]pyrimidine-based bioisostere of roscovitine was synthesized and shown to be a potent CDK2 inhibitor with significant antiproliferative activity. researchgate.net

Similarly, derivatives of pyrazolo[4,3-d]pyrimidines have been developed as antagonists for adenosine (B11128) receptors, which are G-protein-coupled receptors that bind the purine nucleoside adenosine. acs.orgnih.gov The structural similarity allows these compounds to compete with adenosine for binding to its receptors, thereby modulating various physiological processes.

The table below provides a structural comparison between the core purine structure and the 1H-pyrazolo[4,3-b]pyridine scaffold, highlighting the bioisosteric relationship.

FeaturePurine (e.g., Adenine)1H-Pyrazolo[4,3-b]pyridine
Core StructureFused pyrimidine and imidazole (B134444) ringsFused pyridine (B92270) and pyrazole rings
Ring Size6-membered ring fused to a 5-membered ring6-membered ring fused to a 5-membered ring
Nitrogen Atom PositionsN1, N3, N7, N9N1 (in pyrazole), N5, N7 (in pyridine)
Hydrogen Bond Donors/AcceptorsPattern of N-H donors and lone-pair acceptors allows for specific interactions with protein binding sites.Similar pattern of N-H donors and lone-pair acceptors, enabling mimicry of purine binding.
AromaticityAromatic bicyclic systemAromatic bicyclic system

The 7-chloro substituent on the 1H-pyrazolo[4,3-b]pyridine ring can further influence its biological activity by altering its electronic distribution, lipophilicity, and steric profile, potentially enhancing its binding affinity for specific protein targets or modifying its metabolic stability.

Computational Chemistry and Mechanistic Insights for 7 Chloro 1h Pyrazolo 4,3 B Pyridine

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for 7-Chloro-1H-pyrazolo[4,3-b]pyridine are not readily found, research on analogous pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives provides valuable insights into their potential binding affinities with various biological targets.

For instance, studies on pyrazolo[3,4-b]pyridine derivatives have shown their potential as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer. Molecular docking of these derivatives revealed that the pyrazolo[3,4-b]pyridine scaffold can act as a hinge-binding motif, forming crucial hydrogen bonds with key amino acid residues in the kinase domain. The pyridine (B92270) nitrogen is often observed to form a π–π stacking interaction with phenylalanine residues, such as Phe589 in TRKA, contributing to the binding affinity.

In a different context, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro). Docking studies of these compounds have highlighted the importance of the pyrazolopyrimidine core in establishing interactions within the active site of the enzyme.

The following table summarizes representative docking scores of related pyrazolopyridine derivatives against various protein targets, illustrating their potential binding affinities. It is important to note that these are for related, but not identical, compounds to this compound.

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Pyrazolo[3,4-b]pyridineTRKA-8.5 to -10.2MET592, GLY595, PHE589
Pyrazolo[3,4-d]pyrimidineSARS-CoV-2 Mpro-6.0 to -7.5HIS41, CYS145, GLU166
Pyrazolo[1,5-a]pyrimidine (B1248293)14-alpha demethylase-7.8 to -9.2TYR132, HIS377, PHE234

In Silico Analysis of Structure-Activity Relationships

In silico analysis of structure-activity relationships (SAR) helps in understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, insights can be gleaned from SAR studies of analogous 7-azaindole (B17877) derivatives, which share a similar bicyclic nitrogen-containing core.

Studies on 7-azaindole derivatives as anticancer agents have revealed that substitutions at various positions on the ring system significantly impact their potency. uni.lu The positions equivalent to C3, N1, and C5 in the pyrazolo[4,3-b]pyridine system are often key modification points. uni.lu The introduction of different functional groups can modulate the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets. uni.lu

For example, in a series of 7-azaindole derivatives designed as kinase inhibitors, the presence of a hydrogen bond donor at the position corresponding to the pyrazole (B372694) N-H in this compound is often crucial for hinge binding in the ATP-binding pocket of kinases. The chlorine atom at position 7 would be expected to influence the electronic distribution of the ring system and could be a site for further chemical modification to explore SAR.

Elucidation of Binding Modes with Biological Macromolecules

The elucidation of binding modes provides a detailed picture of the interactions between a ligand and its target protein at the atomic level. For pyrazolopyridine derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Based on studies of related compounds, the pyrazolo[4,3-b]pyridine scaffold of this compound would likely act as a key pharmacophore. The pyrazole moiety can serve as both a hydrogen bond donor (N-H) and acceptor (N=), while the pyridine nitrogen can also act as a hydrogen bond acceptor.

For instance, in the context of kinase inhibition, the pyrazole N-H can form a critical hydrogen bond with the backbone carbonyl of a hinge region residue (e.g., a valine or alanine). The pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The chlorine atom at the 7-position could potentially occupy a small hydrophobic pocket or be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized in drug design.

Prediction of Pharmacological Profiles

Computational methods are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, which are critical for their development as potential therapeutic agents. While a specific ADME profile for this compound is not published, predictions can be made based on its structure and by analogy to similar compounds.

In silico ADME prediction studies on pyrazolo[1,5-a]pyrimidine derivatives have shown that these compounds generally exhibit good predicted oral bioavailability and membrane permeability. mdpi.com However, they may also show potential for inhibition of certain cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. mdpi.com

A hypothetical ADME profile for this compound, based on its physicochemical properties, is presented below. These are theoretical predictions and would require experimental validation.

PropertyPredicted ValueImplication
Molecular Weight153.57 g/mol Favorable for oral absorption (Lipinski's Rule of 5)
LogP~1.5 - 2.5Good balance between solubility and permeability
Hydrogen Bond Donors1Favorable for oral absorption
Hydrogen Bond Acceptors2Favorable for oral absorption
Predicted Oral BioavailabilityModerate to HighPotential for oral administration
Blood-Brain Barrier PermeabilityPossibleMay cross the blood-brain barrier
CYP450 InhibitionPotential for inhibition of some isoformsPossible drug-drug interactions

Theoretical Studies on Reaction Mechanisms

Theoretical studies on reaction mechanisms can provide valuable insights into the formation of chemical structures. A plausible synthetic route for the pyrazolo[4,3-b]pyridine core involves the reaction of a substituted aminopyridine with a suitable cyclizing agent.

One established method for the synthesis of pyrazolo[4,3-b]pyridines starts from 2-chloro-3-nitropyridines. nih.gov A proposed mechanism, adapted for the potential synthesis of a 7-chloro-substituted derivative, would likely proceed through the following key steps:

Nucleophilic Aromatic Substitution (SNA_r): The reaction is initiated by the substitution of the nitro group of a dichloronitropyridine with a nucleophile, such as the enolate of ethyl acetoacetate (B1235776). This step forms a pyridinyl keto ester intermediate.

Japp-Klingemann Reaction: The intermediate then undergoes a Japp-Klingemann reaction with an aryldiazonium salt. This involves azo-coupling followed by deacylation.

Cyclization: The resulting hydrazone undergoes intramolecular cyclization, where the hydrazone nitrogen attacks the pyridine ring, leading to the formation of the pyrazole ring fused to the pyridine core. This step is often facilitated by a base.

Tautomerization: The final step would be tautomerization to yield the stable 1H-pyrazolo[4,3-b]pyridine structure.

This mechanistic pathway highlights the versatility of substituted pyridines as precursors for the synthesis of fused heterocyclic systems like this compound.

Advanced Analytical Techniques for Structural Elucidation and Confirmation of 7 Chloro 1h Pyrazolo 4,3 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For pyrazolo[4,3-b]pyridine systems, ¹H and ¹³C NMR are indispensable for confirming the correct isomeric structure and the position of substituents.

¹H NMR spectroscopy is fundamental in determining the regiospecificity of the pyrazolo[4,3-b]pyridine core. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to their position on the bicyclic ring system and the electronic nature of any substituents.

For instance, in the synthesis of pyrazolo[4,3-b]pyridine derivatives, the formation of the pyrazole (B372694) ring can lead to different regioisomers. The precise assignment of proton signals is crucial for distinguishing between these isomers. In derivatives of this scaffold, the protons on the pyridine (B92270) and pyrazole rings exhibit characteristic chemical shifts. For example, in a series of ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the H-5 proton typically appears as a doublet at a downfield chemical shift, a characteristic feature that aids in its assignment.

The anomeric configuration of glycosylated derivatives of pyrazolo[4,3-b]pyridines can also be determined using ¹H NMR. The coupling constant between the anomeric proton (H-1') and the adjacent proton on the sugar moiety (H-2') is diagnostic of the stereochemical orientation of the glycosidic bond.

Table 1: Illustrative ¹H NMR Data for a Representative 7-Chloro-1H-pyrazolo[4,3-b]pyridine Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.15d1.2
H-58.80s-
H-67.82d1.2

Note: Data presented is for a representative derivative and may vary based on substitution and solvent.

In substituted pyrazolo[4,3-b]pyridines, the positions of the carbon signals can confirm the location of substituents. For example, the carbon atom attached to the chlorine (C-7) would appear at a characteristic chemical shift. The application of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous correlation of proton and carbon signals, further solidifying the structural assignment.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

CarbonChemical Shift (δ, ppm)
C-3134.2
C-3a131.2
C-5141.0
C-6115.6
C-7a137.6

Note: Data presented is for a representative derivative and may vary based on substitution and solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Assignment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between different energy levels within the molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophoric system present in the molecule. For this compound and its derivatives, the fused aromatic system constitutes a distinct chromophore. The position of the maximum absorption (λmax) and the intensity of the absorption bands can provide corroborating evidence for the proposed structure. While not as definitive as NMR for detailed structural elucidation, UV-Vis spectroscopy is a valuable tool for confirming the presence of the pyrazolo[4,3-b]pyridine core and for comparing different derivatives within a series.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For this compound, with a molecular formula of C₆H₄ClN₃, the expected monoisotopic mass is approximately 153.01. bldpharm.com The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of about one-third that of the molecular ion peak (M).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can reveal the connectivity of its constituent atoms. Analysis of the fragment ions can help to confirm the presence of the pyrazole and pyridine rings and the position of the chloro substituent. For example, predicted mass spectrometry data for 7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine shows an [M+H]⁺ adduct at an m/z of 168.03230. uni.lu

Table 3: Predicted Mass Spectrometry Data for a Derivative of this compound

Adductm/z
[M+H]⁺168.03230
[M+Na]⁺190.01424
[M-H]⁻166.01774

Note: Data presented is for 7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine. uni.lu

Single-Crystal X-ray Diffraction for Conclusive Structural Assignment

While spectroscopic methods provide powerful tools for structural elucidation, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Future Directions and Emerging Applications of 7 Chloro 1h Pyrazolo 4,3 B Pyridine in Science

Development of Novel Therapeutic Agents

The pyrazolo[4,3-b]pyridine core is a recognized pharmacophore, and its derivatives have shown promise in medicinal chemistry. The presence of a chlorine atom at the 7-position offers a reactive handle for further chemical modifications, allowing for the synthesis of libraries of compounds for biological screening.

Table 1: Examples of Biologically Active Pyrazolo[4,3-b]pyridine Derivatives

Compound Name Biological Activity Reference
Glumetinib c-Met inhibitor nih.gov
VU0418506 Positive allosteric modulator of mGluR5 nih.gov
Unnamed CDK8 inhibitor nih.gov
Unnamed HIV-1 non-nucleoside reverse transcriptase inhibitors nih.gov
Unnamed Interleukin-2 inducible T-cell kinase inhibitors nih.gov
Unnamed Transient receptor potential ankyrin-repeat 1 (TRK1) antagonists nih.gov

Research has demonstrated that pyrazolo[3,4-b]pyridines, a related isomer, are inhibitors of several kinases, including Tropomyosin receptor kinases (TRKs), which are linked to cell proliferation and differentiation. rsc.org A study focused on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors yielded compound C03, which exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line. rsc.org This highlights the potential of the broader pyrazolopyridine scaffold in developing new anticancer agents. rsc.org Furthermore, various substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess antimicrobial and antiproliferative activities. jst.go.jp

Applications in Material Science, particularly Organic Electronics

The field of material science is increasingly exploring the use of nitrogen-containing heterocyclic compounds for applications in organic electronics. The planar structure and potential for π-π stacking of the pyrazolo[4,3-b]pyridine system make it an attractive candidate for the design of organic semiconductors and fluorescent materials. While direct applications of 7-Chloro-1H-pyrazolo[4,3-b]pyridine in this area are still emerging, related pyrazolo[3,4-b]pyridine derivatives have been shown to be effective phosphors. thieme-connect.com The tunability of the electronic properties through substitution on the pyrazolopyridine core could lead to the development of novel materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Role as a Research Tool in Investigating Biological Pathways and Processes

The ability of pyrazolo[4,3-b]pyridine derivatives to selectively interact with specific biological targets makes them valuable tools for chemical biology research. For instance, VU0418506, a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), allows for the detailed investigation of this receptor's role in the central nervous system. nih.gov By using such specific modulators, researchers can dissect complex biological pathways and gain a deeper understanding of disease mechanisms. The development of new derivatives of this compound will likely provide more selective and potent probes for a wider range of biological targets.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of heterocyclic compounds often involve harsh reaction conditions and the use of hazardous reagents. The principles of green chemistry are driving the development of more environmentally friendly synthetic routes. An efficient, one-pot synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines. nih.gov This method offers advantages such as the use of stable arenediazonium tosylates and operational simplicity. nih.gov Another approach involves the Gould-Jacobs reaction, which can be used to synthesize 4-chloro-1H-pyrazolo[3,4-b]pyridines. nih.gov While versatile, this method has limitations in the diversity of accessible substituents. nih.gov Future research will likely focus on developing even more sustainable and efficient synthetic strategies, potentially utilizing water as a solvent or employing catalytic methods to minimize waste and energy consumption. mdpi.com

Expanding the Chemical Space of Pyrazolo[4,3-b]pyridine Derivatives

The exploration of the chemical space around the this compound scaffold is crucial for discovering new functionalities. Researchers are actively developing methods to introduce a variety of substituents at different positions of the pyrazolopyridine ring system. For example, a study on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines demonstrated selective functionalization at multiple positions, including N-1, N-2, C-3, C-5, and C-7, through various chemical reactions. rsc.org These strategies allow for the creation of a diverse library of compounds with tailored properties for specific applications in medicine, material science, and beyond.

Table 2: Synthesized Pyrazolo[4,3-b]pyridine Derivatives and their Characteristics

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
This compound-5-carboxylic acid allyl amide C10H9ClN4O 236.66 194-197 prepchem.com
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C16H11N5O4 337.29 222-224 nih.gov
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C16H13N5O6 371.31 252-253 nih.gov
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C15H11FN4O4 330.27 214-215 nih.gov
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C17H13F3N4O4 406.31 220-222 nih.gov
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C17H11F3N4O2 372.29 199-200 nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-1H-pyrazolo[4,3-b]pyridine, and how can reaction yields be improved?

  • Methodology :

  • Route 1 : Utilize nucleophilic substitution on pre-functionalized pyrazolo[4,3-b]pyridine precursors. For example, chlorination of the parent heterocycle using POCl₃ or PCl₅ under reflux conditions (analogous to methods in for pyrazolo[3,4-d]pyrimidine derivatives) .
  • Route 2 : Cyclocondensation of hydrazine derivatives with substituted pyridine intermediates, as demonstrated in for pyrazolo[1,5-a]pyrimidine systems. Optimize yields (e.g., 52–70%) by controlling stoichiometry, solvent polarity (DMF or ethanol), and temperature gradients .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures.

Q. How can crystallization challenges during purification be addressed?

  • Approach :

  • Use slow evaporation or diffusion-based crystallization in solvents like dichloromethane/hexane (see for monoclinic crystal systems). For stubborn compounds, employ seed crystals or temperature-controlled crystallization (0–4°C) .
  • Characterize crystals via single-crystal X-ray diffraction (as in and ) to confirm molecular packing and hydrogen-bonding networks, which influence solubility .

Q. What safety protocols are critical for handling chlorinated pyrazolo-pyridine derivatives?

  • Guidelines :

  • Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods to avoid inhalation/contact (per and ).
  • Neutralize acidic/basic waste streams before disposal. For halogenated byproducts, employ activated carbon filtration or incineration (refer to for waste management) .

Advanced Research Questions

Q. How can structural contradictions in NMR and X-ray data be resolved?

  • Resolution Strategy :

  • Compare experimental NMR (¹H/¹³C) with computed spectra (DFT or Gaussian) to identify tautomeric forms or solvent effects. For example, provides PubChem-computed InChI data for pyrazolo[1,5-a]pyrimidine analogs .
  • Validate crystal structures ( ) against NMR-derived conformers using Mercury or OLEX2 software to resolve discrepancies in bond angles or torsional strain .

Q. What methodologies evaluate the compound’s interaction with biological targets (e.g., kinases)?

  • Experimental Design :

  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). For enzyme inhibition, employ ADP-Glo™ kinase assays (similar to ’s biological evaluations) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using crystal structures from the PDB. highlights MD for pyrazolo[3,4-d]pyrimidine derivatives .

Q. How can regioselectivity issues in functionalization be mitigated?

  • Solutions :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution (as in for fluorinated analogs) .
  • Catalytic Systems : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like XPhos) for selective C-3 or C-5 functionalization, referencing ’s synthetic strategies .

Q. What computational tools predict reactivity and metabolic stability?

  • Tools & Workflows :

  • Reactivity : Apply density functional theory (DFT) using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites (see for PubChem-based models) .
  • Metabolism : Use SwissADME or ADMET Predictor™ to assess cytochrome P450 interactions. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell lines?

  • Troubleshooting :

  • Normalize data using Z-factor or strict controls (e.g., staurosporine as a kinase inhibitor control).
  • Validate target engagement via CETSA (cellular thermal shift assay) or NanoBRET, as discrepancies may arise from off-target effects or cell permeability (refer to ’s rigorous validations) .

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Reactant of Route 1
7-Chloro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
7-Chloro-1H-pyrazolo[4,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.